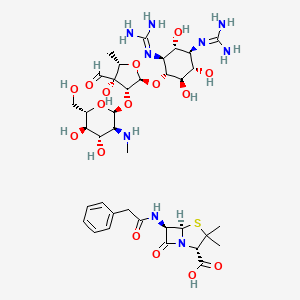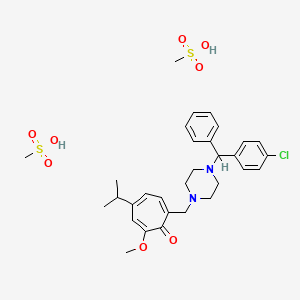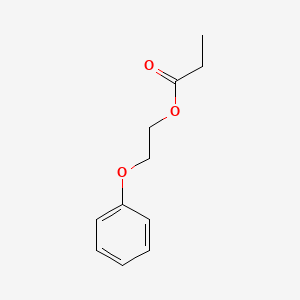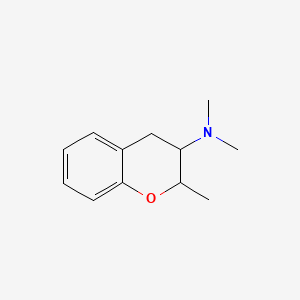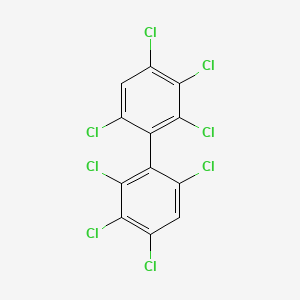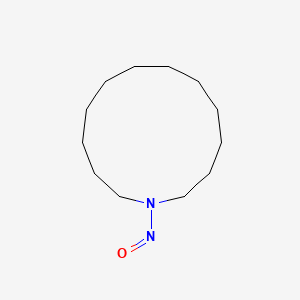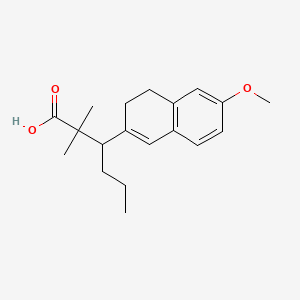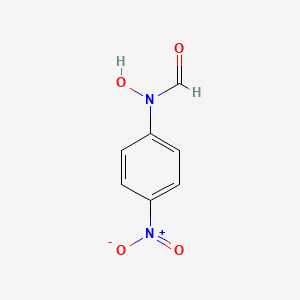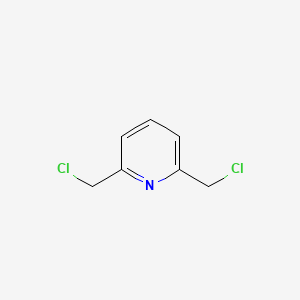
2,6-Bis(chloromethyl)pyridine
Overview
Description
2,6-Bis(chloromethyl)pyridine is a heterocyclic organic compound with the molecular formula C7H7Cl2N. It is a derivative of pyridine, characterized by the presence of two chloromethyl groups attached to the 2 and 6 positions of the pyridine ring. This compound is widely used as a building block in the synthesis of various pyridine derivatives and coordination complexes due to its ability to coordinate with metal ions through the nitrogen atom .
Mechanism of Action
Target of Action
The primary target of 2,6-Bis(chloromethyl)pyridine are metal ions . It coordinates with these ions through its nitrogen atom to form complexes .
Mode of Action
This compound interacts with its targets, the metal ions, by coordinating with them through its nitrogen atom . This interaction results in the formation of complexes .
Biochemical Pathways
It is known that the compound is a heterocyclic building block for the synthesis of a variety of pyridine derivatives .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of complexes with metal ions . This property makes it a useful building block in the synthesis of various pyridine derivatives .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is generally recommended to prevent the chemical from entering drains and to avoid discharging it into the environment .
Biochemical Analysis
Biochemical Properties
2,6-Bis(chloromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to coordinate with metal ions through its nitrogen atom. This coordination facilitates the formation of complexes that are essential in various biochemical processes. The compound interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been used in the synthesis of sensitive fluorescent chemosensors for mercury ions, which involve interactions with aminonaphthalimide fluorophores and receptors of 2,6-bis(aminomethyl)pyridine .
Cellular Effects
The effects of this compound on cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with metal ions and its ability to form complexes can alter the activity of various enzymes and proteins within the cell. These interactions can lead to changes in cellular processes such as DNA replication, transcription, and translation, ultimately impacting cell growth and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s ability to coordinate with metal ions allows it to form stable complexes that can inhibit or activate enzymes. For example, this compound has been used in the preparation of carbene pincer ligands, which are essential for the synthesis of palladium pincer carbene complexes . These complexes can modulate enzyme activity and influence gene expression by altering the transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can have varying impacts on cellular processes . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cell function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions with biomolecules. At high doses, this compound can exhibit toxic or adverse effects, including skin irritation, eye damage, and respiratory irritation . These threshold effects are essential for determining the safe and effective use of the compound in research and industrial applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. The compound’s ability to coordinate with metal ions plays a significant role in its metabolic activity. For instance, this compound can be used in the synthesis of metal complexes that participate in redox reactions and other metabolic processes . These interactions can influence metabolic flux and the levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form complexes with metal ions can affect its localization and accumulation in specific cellular compartments. Studies have shown that this compound can be transported across cell membranes and distributed within various tissues, impacting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound’s ability to coordinate with metal ions and form complexes can direct it to specific compartments or organelles within the cell. For example, this compound may localize to the nucleus, where it can interact with DNA and transcriptional machinery, influencing gene expression . Additionally, the compound’s interactions with targeting signals and post-translational modifications can further refine its subcellular localization and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Bis(chloromethyl)pyridine can be synthesized through several methods. One common approach involves the chlorination of 2,6-lutidine (2,6-dimethylpyridine) using chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, resulting in the substitution of the methyl groups with chloromethyl groups .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes, where 2,6-lutidine is treated with chlorinating agents in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(chloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: The compound can be reduced to form 2,6-bis(hydroxymethyl)pyridine.
Oxidation Reactions: Oxidation can convert the chloromethyl groups to carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substitution reactions yield various substituted pyridine derivatives.
- Reduction reactions produce 2,6-bis(hydroxymethyl)pyridine.
- Oxidation reactions result in 2,6-pyridinedicarboxylic acid or 2,6-pyridinedicarboxaldehyde .
Scientific Research Applications
2,6-Bis(chloromethyl)pyridine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex pyridine derivatives and coordination complexes.
Biology: Employed in the development of fluorescent chemosensors for detecting metal ions such as mercury (Hg2+).
Medicine: Investigated for its potential use in drug development and as a ligand in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
2,6-Bis(bromomethyl)pyridine: Similar structure but with bromomethyl groups instead of chloromethyl groups.
2,6-Dibromopyridine: Contains bromine atoms instead of chloromethyl groups.
2,6-Pyridinedimethanol: The chloromethyl groups are replaced with hydroxymethyl groups
Uniqueness: 2,6-Bis(chloromethyl)pyridine is unique due to its dual chloromethyl groups, which provide multiple reactive sites for chemical modifications. This makes it a versatile building block for synthesizing a wide range of pyridine derivatives and coordination complexes. Its ability to form stable metal complexes through nitrogen coordination further enhances its utility in various scientific and industrial applications .
Properties
IUPAC Name |
2,6-bis(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQNFYRJSVJWQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311712 | |
| Record name | 2,6-Bis(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3099-28-3 | |
| Record name | 3099-28-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Bis(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Bis(chloromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2,6-Bis(chloromethyl)pyridine, with the molecular formula C7H7Cl2N, is a pyridine derivative characterized by two chloromethyl (-CH2Cl) groups attached to the 2 and 6 positions of the pyridine ring.
A: While the provided abstracts don't delve into specific spectroscopic data, this compound can be characterized using various techniques. These include: * NMR Spectroscopy (1H and 13C): Provides information about the hydrogen and carbon environments within the molecule. * IR Spectroscopy: Identifies functional groups based on their characteristic vibrational frequencies. * Mass Spectrometry: Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, ]
ANone: The chloromethyl groups of this compound are susceptible to nucleophilic substitution reactions. This reactivity allows its use as a versatile building block for creating:
- Pincer Ligands: It reacts with imidazoles or phosphines to form NCN or PCP pincer ligands, respectively. These ligands find applications in coordination chemistry, particularly with transition metals like palladium and platinum. [, , , ]
- Macrocycles: Reacting this compound with appropriate bis-nucleophiles leads to the formation of macrocyclic compounds, some of which can act as selective host molecules. [, ]
- Other Heterocycles: It can be used to construct other nitrogen-containing heterocycles, such as pyridinophanes, by reacting with suitable sulfur-containing reagents. []
ANone: this compound exhibits versatile coordination behavior:
* **Oxidative Addition:** It undergoes oxidative addition reactions with transition metal complexes like [RhCl(PPh3)3] and [Pd(PPh3)4], leading to the formation of various dinuclear and tetranuclear complexes. This often involves the cleavage of the C-Cl bonds in the chloromethyl groups and the formation of new metal-carbon bonds. [, , , ]* **Bridging Ligand:** The resulting dimethylpyridine-α,α′-diyl group, formed after the oxidative addition, can act as a bridging ligand between two metal centers, further contributing to the formation of polynuclear complexes. [, , ]ANone: The reaction of this compound with Na2[PdCl4] exhibits solvent-dependent product formation:
* **Methanolic Medium:** Favors the formation of a salt containing both a palladium complex with the pincer ligand and a tetrachloropalladate anion, Na[PdCl(L)][PdCl<sub>4</sub>]. []* **Acetone-Water Mixture:** Primarily yields a mononuclear palladium complex with a chloride counterion, [PdCl(L)]Cl, where L represents the pincer ligand formed from this compound. []A: Palladium complexes incorporating the pincer ligand derived from this compound, specifically 2,6-bis((phenylseleno)methyl)pyridine, demonstrate high catalytic activity in Heck coupling reactions. These reactions are crucial for forming carbon-carbon bonds, making them valuable tools in organic synthesis. []
A: While direct chlorination of 2,6-lutidine is a common method for synthesizing this compound, it often leads to the formation of polychlorinated byproducts. An efficient alternative involves reducing these polychlorinated compounds back to 2,6-lutidine using metals like zinc or iron in acidic conditions, allowing for its recycling in the chlorination process to improve the overall yield of the desired product. []
A: The rigid structure of this compound, with its pre-organized chelating nitrogen and two potential donor atoms (after halogen replacement), predisposes it to form stable complexes with various metal ions. The steric bulk of the chloromethyl groups can also influence the coordination geometry around the metal center. [, , ]
A: Yes, researchers have utilized 4-benzyloxy-2,6-bis(chloromethyl)pyridine, a derivative of this compound, as a building block in the convergent synthesis of dendritic polypyridines. These dendrimers possess an outer tier of pyridine rings functionalized with ethoxycarbonyl groups. []
A: * Exploring new catalytic applications for metal complexes derived from this compound and its analogs, particularly in areas like cross-coupling reactions and asymmetric catalysis.* Designing and synthesizing novel macrocycles and supramolecular assemblies using the versatile building block nature of this compound.* Investigating the potential of functionalized this compound derivatives in materials science, for example, as precursors for conjugated polymers with interesting optoelectronic properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


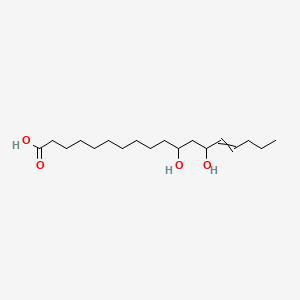

![10-Methoxy-4-methyl-12-oxa-4-azahexacyclo[9.7.1.01,13.05,18.07,19.015,17]nonadeca-7(19),8,10-trien-14-one](/img/structure/B1207129.png)
